molecular formula C13H18O B2562557 (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol CAS No. 2248213-70-7

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol

Cat. No.: B2562557
CAS No.: 2248213-70-7
M. Wt: 190.286
InChI Key: QXDICDLNVDCNAA-RWANSRKNSA-N
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Description

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a tetrahydronaphthalene moiety attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol typically involves the reduction of the corresponding ketone, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-one.

    Reduction: (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propane.

    Substitution: (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propyl chloride or bromide.

Scientific Research Applications

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
  • (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-ol
  • (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol

Uniqueness

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of the tetrahydronaphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12,14H,4,6,8-9H2,1H3/t10-,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDICDLNVDCNAA-RWANSRKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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